molecular formula C16H16ClNO3S B8670607 N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride

N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride

Cat. No.: B8670607
M. Wt: 337.8 g/mol
InChI Key: KISOIDIHUAPEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is an organic compound with the molecular formula C16H16ClNO3S. This compound is known for its applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a sulfonamide group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+3-Phenylpropanoic acid2-[(4-Methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride\text{4-Methylbenzenesulfonyl chloride} + \text{3-Phenylpropanoic acid} \rightarrow \text{this compound} 4-Methylbenzenesulfonyl chloride+3-Phenylpropanoic acid→2-[(4-Methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, leading to improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with different oxidation states of sulfur.

    Hydrolysis: Sulfonamide and carboxylic acid products.

Scientific Research Applications

N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methylphenyl)sulfonyl]glycine
  • N-[(4-Methylphenyl)sulfonyl]alanine
  • N-[(4-Methylphenyl)sulfonyl]valine

Uniqueness

N-(p-Toluenesulfonyl)-L-phenylalanyl Chloride is unique due to its specific structural features, such as the combination of a sulfonamide group with a phenylpropanoyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride

InChI

InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3

InChI Key

KISOIDIHUAPEON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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